

Clofentezine-d8: A Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: Clofentezine-d8

Cat. No.: B15555028

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This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (CoA) for **Clofentezine-d8**, a deuterated internal standard crucial for quantitative analytical studies. Understanding the data presented in a CoA is paramount for ensuring the accuracy and reliability of experimental results. This document outlines the typical analytical data, experimental methodologies, and visual representations of the associated workflows.

Quantitative Data Summary

A Certificate of Analysis for a deuterated standard like **Clofentezine-d8** provides critical data on its identity, purity, and isotopic enrichment. The following tables summarize the typical quantitative information found in such a document.

Table 1: General Information and Physicochemical Properties

Parameter	Specification
Product Name	Clofentezine-d8
CAS Number	2732862-38-1
Unlabeled CAS	74115-24-5
Molecular Formula	C ₁₄ D ₈ Cl ₂ N ₄
Molecular Weight	311.20 g/mol
Appearance	Magenta Crystalline Solid
Solubility	Slightly soluble in Chloroform
Storage	+4°C

Table 2: Analytical Data

Test	Method	Result
Chemical Purity	HPLC-UV	>95%
Isotopic Enrichment	¹ H NMR or LC-MS	≥98 atom % D
Identity	¹ H NMR, LC-MS/MS	Conforms to structure

Experimental Protocols

The analytical results presented in a Certificate of Analysis are derived from rigorous experimental procedures. Below are detailed methodologies for the key experiments cited.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of **Clofentezine-d8** is determined by HPLC with UV detection. This method separates the deuterated compound from any non-deuterated or other impurities.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical mobile phase could be a 70:30 (v/v) mixture of methanol and water.[\[1\]](#)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: UV detection at 268 nm is suitable for clofentezine.
- Injection Volume: 10 μ L.
- Quantification: The purity is calculated by the area percent method, where the peak area of **Clofentezine-d8** is expressed as a percentage of the total peak area of all components in the chromatogram.

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique to confirm the identity and determine the isotopic enrichment of **Clofentezine-d8**.[\[2\]](#)[\[3\]](#)

- Instrumentation: A high-resolution mass spectrometer coupled with an HPLC system.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Analysis: Full scan mode is used to observe the mass-to-charge ratio (m/z) of the molecular ions. The isotopic distribution is analyzed to determine the level of deuteration.
- Identity Confirmation: The fragmentation pattern of **Clofentezine-d8** is compared to that of a non-deuterated clofentezine standard. For clofentezine, characteristic transitions such as m/z 303 \rightarrow 138 can be monitored.[\[3\]](#)

Structural Confirmation and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

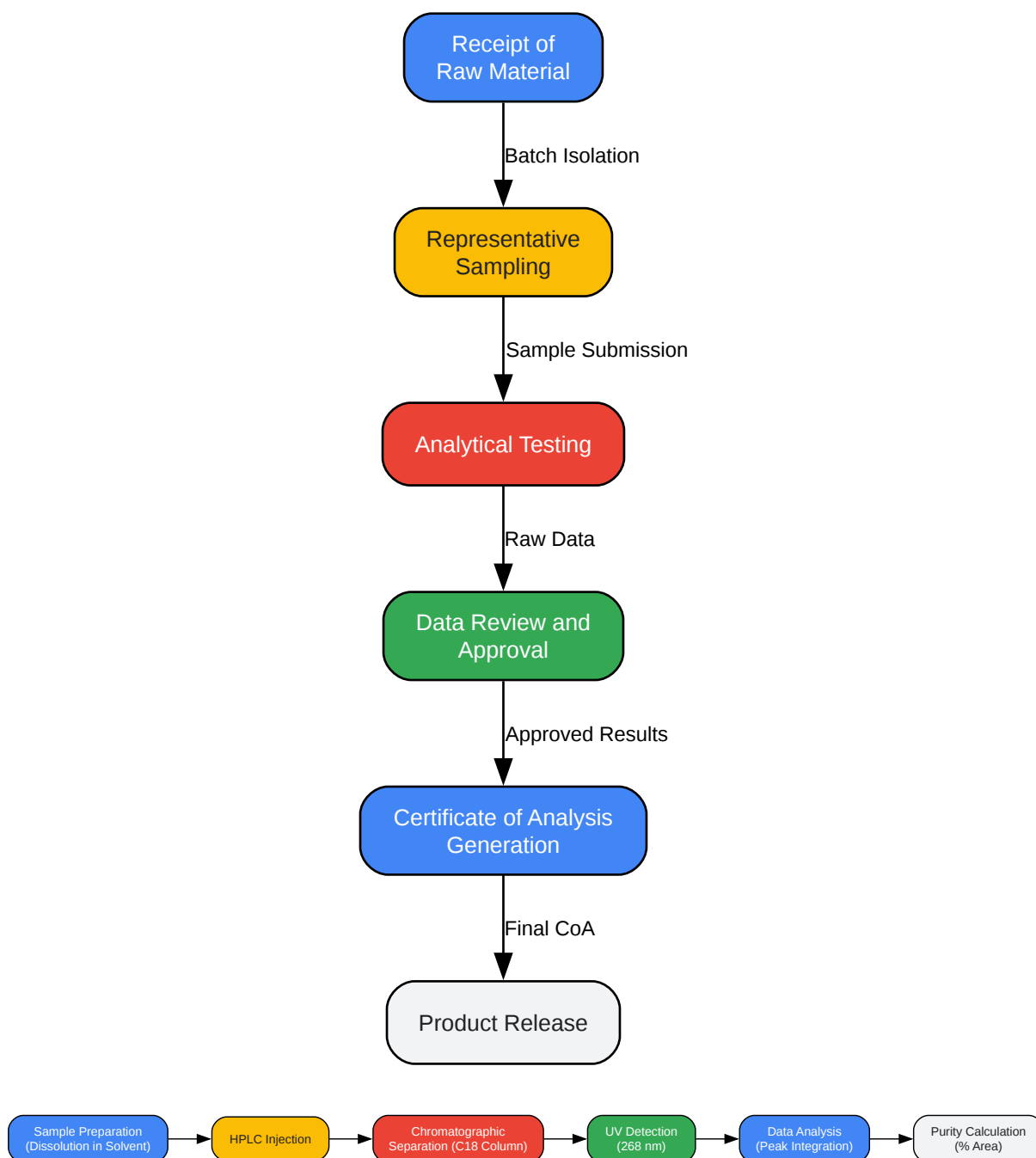
^1H NMR spectroscopy is used to confirm the structure and determine the isotopic enrichment by comparing the spectrum of the deuterated compound to its non-deuterated analog. The

absence or significant reduction of signals at specific proton positions confirms deuteration.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3).
- Analysis: The ^1H NMR spectrum of **Clofentezine-d8** will show a significant reduction or absence of signals corresponding to the eight protons present in unlabeled clofentezine, confirming a high level of isotopic enrichment.

Visualized Workflows

To further clarify the processes involved, the following diagrams illustrate the general workflow for a Certificate of Analysis and the analytical procedure for purity determination.



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